1,3-thiazole-2-thiol
Description
Properties
IUPAC Name |
1,3-thiazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVLSHAVSIYKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Thiazoline-2-Thione
The foundational step involves the alkylation of 1 with alkyl halides to form thiazolium salts (2a–e ). This solvent-free reaction occurs at 90°C, with stoichiometric amounts of 1 and alkyliodides (e.g., hexyl-, octyl-, or octadecyliodide). The reaction completes within 3 hours, as monitored by TLC, and yields thiazolium iodides in 93–98% isolated yields (Table 1). The intermediate salts act as protected thiols, enabling safe storage and handling.
Table 1: Yields of Thiazolium Salts and Corresponding Thiols
| Alkyl Halide | Thiazolium Salt | Yield (%) | Thiol Product | Yield (%) |
|---|---|---|---|---|
| CH₃(CH₂)₆I | 2a | 96 | 3a | 90 |
| CH₃(CH₂)₈I | 2b | 96 | 3b | 92 |
| CH₃(CH₂)₁₁I | 2d | 93 | 3d | 91 |
| CH₃(CH₂)₁₇I | 2e | 98 | 3e | 92 |
Cyclization to Thiazolobenzimidazolium Salts
Thiazolium salts undergo cyclization in refluxing methanol (12 hours), quantitatively converting into thiazolobenzimidazolium iodides while releasing the corresponding thiols (3a–e ). The thiols are isolated via ether extraction, achieving >90% purity without disulfide by-products. This step’s efficiency is attributed to the heteroaromatic system’s stability, which drives the reaction to completion.
Synthesis of α,ω-Alkanedithiols
For dithiol synthesis, 1 reacts with α,ω-alkyldiiodides (e.g., 1,3-diiodopropane) in chloroform under reflux. The bis-thiazolium diiodides (2f–h ) form within 24 hours and are cyclized in methanol to yield α,ω-alkanedithiols (3f–h ) in 89–94% yields (Table 2). The absence of stereochemical interference ensures consistent product formation regardless of diastereomeric ratios in intermediates.
Table 2: Yields of Bis-Thiazolium Salts and Dithiols
| Diiodide | Bis-Thiazolium Salt | Yield (%) | Dithiol Product | Yield (%) |
|---|---|---|---|---|
| 1,3-Diiodopropane | 2f | 94 | 3f | 89 |
| 1,4-Diiodobutane | 2g | 92 | 3g | 91 |
Reaction Conditions and Optimization
Solvent and Temperature Effects
The alkylation step is performed solvent-free at 90°C, minimizing side reactions and simplifying purification. Cyclization in methanol under reflux ensures complete conversion without requiring inert conditions. For dithiols, chloroform facilitates diiodide reactivity while maintaining intermediate solubility.
Stoichiometric Considerations
A 1:1 molar ratio of 1 to alkyl halide prevents dialkylsulfide formation. Excess halide is removed via silica gel filtration, enhancing product purity. This approach contrasts with traditional methods requiring large halide excesses, which often complicate isolation.
Purification and Isolation Techniques
Intermediate Purification
Thiazolium salts (2a–e ) are purified by silica gel filtration, recovering unreacted halides for reuse. This step is critical for avoiding contaminants in downstream reactions.
Final Product Isolation
Thiols and dithiols are extracted with diethyl ether, leveraging their solubility differences from the heteroaromatic by-products. This method avoids chromatography, making it scalable for industrial applications.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1,3-thiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1,3-thiazole-2-thiol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Structural Analogs: Substituted Thiazole-2-Thiols
Several derivatives of 1,3-thiazole-2-thiol with substituents on the thiazole ring exhibit enhanced bioactivity or specialized functions:
Key Findings :
Heterocyclic Analogs: Thiadiazole-2-Thiols
Thiadiazole derivatives, such as 5-substituted-1,3,4-thiadiazole-2-thiols , share structural similarities but differ in ring composition (two nitrogen atoms instead of one).
| Compound Class | Structure | Key Properties/Applications | References |
|---|---|---|---|
| 1,3,4-Thiadiazole-2-thiols | S-N-N-S ring | Potent antioxidants (ABTS/DPPH assays) |
Comparison with Thiazole-2-Thiols :
Metal Complexes: Zinc Pyrithione
Zinc pyrithione (CAS 13463-41-7), a zinc complex of 2-mercaptopyridine-1-oxide, shares functional similarities but belongs to the pyridine-thiol class.
| Compound Name | Structure | Key Properties/Applications | References |
|---|---|---|---|
| Zinc Pyrithione | Pyridine-S-Zn complex | Antifungal agent; used in antidandruff shampoos |
Contrast with Thiazole-2-Thiols :
- Zinc pyrithione’s metal coordination enhances stability and antifungal efficacy, whereas thiazole-2-thiols are more reactive in organic synthesis .
Q & A
Q. What are the standard synthetic routes for 1,3-thiazole-2-thiol derivatives?
The synthesis typically involves cyclization of precursors such as aldehydes or ketones with thiosemicarbazide. For example, 4-(4-methylphenyl)-1,3-thiazole-2-thiol is synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by acid-catalyzed cyclization (e.g., HCl in ethanol under reflux) . Key parameters include solvent choice (ethanol, acetonitrile), temperature (reflux conditions), and catalysts (acidic or basic conditions). Purification often involves recrystallization or column chromatography.
Q. What spectroscopic techniques are used to characterize this compound derivatives?
Common methods include:
- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=N stretch at ~1600 cm⁻¹).
- NMR : H NMR reveals aromatic protons and substituents (e.g., para-methylphenyl protons at δ 2.35 ppm for CH₃ and δ 7.2–7.4 ppm for aromatic H) . C NMR confirms the thiazole ring structure.
- Elemental analysis : Validates molecular formula (e.g., CHNS).
- Mass spectrometry : Determines molecular weight (e.g., m/z 207.32 for 4-(4-methylphenyl)-1,3-thiazole-2-thiol) .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit:
- Antimicrobial activity : Effective against Staphylococcus aureus and Candida albicans via covalent bonding with cysteine residues in proteins .
- Anticancer potential : Cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines through ROS generation and DNA intercalation .
- Nitrification inhibition : 4,5-Dihydro-1,3-thiazole-2-thiol (TA-T) shows strong inhibition of Nitrosomonas europaea at 2 μM .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Substituent effects : Electron-donating groups (e.g., methyl on the phenyl ring) enhance antimicrobial and anticancer activity by increasing lipophilicity and target binding .
- Thiazole ring modifications : Introducing halogens (Cl, Br) or alkyl chains alters electronic properties and solubility, affecting bioavailability .
- Thiol group oxidation : Conversion to sulfoxides/sulfones modulates reactivity and toxicity profiles .
Q. What experimental strategies resolve contradictions in reported biological data?
- Validate assay conditions : Ensure consistency in cell lines (e.g., MCF-7 vs. HeLa), incubation times, and dosage ranges.
- Compare analogs : Evaluate derivatives like 4-(2-fluorophenyl)-1,3-thiazol-2(3H)-one, which may show varying IC values due to substituent positioning .
- Mechanistic studies : Use techniques like ROS detection assays or DNA footprinting to confirm proposed modes of action .
Q. What are the mechanistic pathways for nucleophilic substitution reactions involving this compound?
In reactions with electrophiles (e.g., 3-halo-2-oxopropanamides), the thiol group acts as a nucleophile. For example:
Q. How can computational chemistry aid in designing novel this compound derivatives?
- DFT calculations : Predict reaction pathways and intermediate stability (e.g., seleniranium cation intermediates in nucleophilic substitutions) .
- Molecular docking : Simulate interactions with biological targets (e.g., binding to bacterial AMO enzymes for nitrification inhibition) .
Methodological Guidance
Q. How to optimize synthetic yields for this compound derivatives?
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) for cyclization reactions .
- Catalyst screening : Test acidic (e.g., HCl) vs. basic (e.g., KCO) conditions for intermediate stabilization .
- Scale-up protocols : Transition from batch to continuous flow reactors for industrial relevance .
Q. What strategies validate the environmental applications of this compound derivatives?
- Ecotoxicology assays : Assess impact on non-target organisms (e.g., Daphnia magna) when used as nitrification inhibitors .
- Soil column studies : Measure leaching potential and persistence in agricultural systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
